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Introduction

ML132 (also known as NCGC-00183434 and CID-44620939) is a potent and highly selective

small molecule inhibitor of caspase-1.[1][2] Caspase-1 is a critical enzyme in the inflammatory

cascade, responsible for the proteolytic processing and activation of the pro-inflammatory

cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] These cytokines are key

mediators in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2]

Consequently, the inhibition of caspase-1 by molecules such as ML132 presents a promising

therapeutic strategy for a variety of autoimmune disorders, including rheumatoid arthritis and

multiple sclerosis.[2][3]

This technical guide provides a comprehensive overview of ML132, including its mechanism of

action, biochemical activity, and relevant signaling pathways. While specific in vivo studies

utilizing ML132 in autoimmune models are not extensively documented in publicly available

literature, this guide extrapolates from data on other caspase-1 inhibitors and provides detailed

experimental protocols to facilitate the evaluation of ML132 in preclinical research.

Quantitative Data
The potency and selectivity of ML132 have been determined through biochemical assays. The

following table summarizes the key quantitative data available for ML132, highlighting its

exceptional potency for caspase-1 and its selectivity over other caspases.
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Table 1: Biochemical Potency and Selectivity of ML132

Target IC50 Assay Type

Caspase-1 0.316 nM Biochemical

Caspase-3 >10,000 nM Biochemical

Caspase-4 14.5 nM Biochemical

Caspase-5 1.0 nM Biochemical

Caspase-6 >10,000 nM Biochemical

Caspase-7 >10,000 nM Biochemical

Caspase-8 3.0 nM Biochemical

Caspase-9 5.07 nM Biochemical

Data sourced from NIH Probe Reports.[2]

Signaling Pathways
Caspase-1 is activated within a multi-protein complex known as the inflammasome. The

NLRP3 inflammasome is one of the most well-characterized inflammasomes and is implicated

in the pathology of various autoimmune diseases.[4][5] The pathway begins with a priming

signal, often through Toll-like receptors (TLRs), which upregulates the expression of NLRP3

and pro-IL-1β. A second activation signal triggers the assembly of the NLRP3 inflammasome,

leading to the activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-

18 into their mature, active forms, which are subsequently secreted and promote inflammation.

ML132 exerts its effect by directly and covalently inhibiting the enzymatic activity of caspase-1.
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Caption: The NLRP3 Inflammasome Signaling Pathway and Inhibition by ML132.
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Experimental Protocols
In Vitro Caspase-1 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of

ML132 against recombinant human caspase-1.

Materials:

Recombinant human caspase-1

Caspase-1 assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 0.1%

CHAPS, 10 mM DTT)

Caspase-1 substrate (e.g., Ac-YVAD-AMC or Ac-WEHD-AFC)

ML132 stock solution (in DMSO)

96-well or 384-well black microplates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of ML132 in caspase-1 assay buffer.

In each well of the microplate, add the diluted ML132 or vehicle control (DMSO in assay

buffer).

Add recombinant human caspase-1 to each well to a final concentration that gives a linear

reaction rate.

Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow

for inhibitor binding.

Initiate the enzymatic reaction by adding the caspase-1 substrate to each well.

Immediately begin kinetic measurement of fluorescence intensity using a plate reader with

appropriate excitation and emission wavelengths for the chosen substrate.
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Calculate the rate of reaction for each concentration of ML132.

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a

four-parameter logistic equation to determine the IC50 value.

Proposed In Vivo Evaluation of ML132 in a Mouse Model
of Experimental Autoimmune Encephalomyelitis (EAE)
This proposed protocol outlines a general framework for assessing the efficacy of ML132 in a

widely used mouse model of multiple sclerosis.

Animal Model:

Female C57BL/6 mice, 8-12 weeks old.

EAE Induction:

Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in

Complete Freund's Adjuvant (CFA).

On day 0, immunize mice subcutaneously with the MOG/CFA emulsion at two sites on the

flank.

On day 0 and day 2, administer Pertussis toxin intraperitoneally.

ML132 Administration (Prophylactic Treatment Regimen):

Prepare a formulation of ML132 suitable for in vivo administration (e.g., in a vehicle of

DMSO and corn oil).

Beginning on day 0 or day 1 post-immunization, administer ML132 or vehicle control to the

mice daily via intraperitoneal injection or oral gavage. The optimal dose would need to be

determined in preliminary dose-ranging studies.

Monitoring and Endpoints:

Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g.,

0-5, where 0 is no disease and 5 is moribund).
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Measure body weight daily as an indicator of general health.

At a predetermined endpoint (e.g., day 21-28 post-immunization), euthanize the mice.

Collect blood for cytokine analysis (e.g., IL-1β, IL-18, and other relevant cytokines) using

ELISA or multiplex assays.

Harvest the spinal cord and brain for histopathological analysis to assess inflammation and

demyelination (e.g., using Hematoxylin and Eosin and Luxol Fast Blue staining).

Isolate splenocytes or lymph node cells for ex vivo recall assays to measure MOG-specific T

cell responses (e.g., proliferation and cytokine production).
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Proposed In Vivo Experimental Workflow for ML132 in EAE
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Caption: Proposed workflow for evaluating ML132 in a mouse model of EAE.
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Conclusion
ML132 is a highly potent and selective inhibitor of caspase-1, a key enzyme in the

inflammatory pathway. By blocking the production of mature IL-1β and IL-18, ML132 holds

significant therapeutic potential for the treatment of autoimmune disorders. While direct in vivo

evidence for ML132 in autoimmune models is currently limited, the established role of caspase-

1 in these diseases provides a strong rationale for its investigation. The experimental protocols

and pathway information provided in this guide offer a framework for researchers to explore the

preclinical efficacy of ML132 and further elucidate the role of caspase-1 in autoimmunity.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15581859?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

